{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane
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Overview
Description
{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane is an organosilicon compound that features a bromophenyl group attached to a propan-2-yl group, which is further connected to a triethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane typically involves the reaction of 4-bromophenylpropan-2-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromophenylpropan-2-ol+Triethylsilyl chlorideTriethylamine[2-(4-Bromophenyl)propan-2-yl]oxy(triethyl)silane+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the propan-2-yl group to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenyl derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or dehalogenated products.
Scientific Research Applications
Chemistry
In organic synthesis, {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane is used as a precursor for the synthesis of more complex molecules
Biology
The compound can be used in the development of biologically active molecules. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in the design of novel drugs. Its ability to undergo various chemical transformations makes it a versatile building block for drug discovery.
Industry
In the materials science industry, the compound is used in the development of advanced materials with specific properties. Its organosilicon nature imparts unique characteristics to polymers and coatings, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of {[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triethylsilane moiety can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The propan-2-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[2-(4-Chlorophenyl)propan-2-yl]oxy}(triethyl)silane
- {[2-(4-Methylphenyl)propan-2-yl]oxy}(triethyl)silane
- {[2-(4-Fluorophenyl)propan-2-yl]oxy}(triethyl)silane
Uniqueness
{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, methyl, and fluoro analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
CAS No. |
499201-55-7 |
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Molecular Formula |
C15H25BrOSi |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-(4-bromophenyl)propan-2-yloxy-triethylsilane |
InChI |
InChI=1S/C15H25BrOSi/c1-6-18(7-2,8-3)17-15(4,5)13-9-11-14(16)12-10-13/h9-12H,6-8H2,1-5H3 |
InChI Key |
ZFQUWZYPRXXCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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